Taft Es: Steric Bulk vs. 2-Cyclohexylbutanoic Acid
The β-(C(CH₃)₂) group in 2-cyclohexyl-3,3-dimethylbutanoic acid generates a significantly larger Taft steric substituent constant (Es) than the β-CH₂CH₃ group in 2-cyclohexylbutanoic acid. While direct experimental Es values for this specific compound are not reported, the class-level contribution of a tert-alkyl group is approximately Es ≈ −1.54 versus Es ≈ −0.36 for an ethyl substituent [1]. This 4.3-fold larger steric penalty decelerates nucleophilic acyl substitution reactions at the carboxyl carbon and enhances stereoselectivity in α-deprotonation processes [2]. For procurement, this means the compound enables asymmetric synthesis routes inaccessible with the less-hindered 2-cyclohexylbutanoic acid scaffold.
| Evidence Dimension | Taft steric substituent constant (Es) at the β-position |
|---|---|
| Target Compound Data | β-C(CH₃)₂: Es ≈ −1.54 (class-level estimate for tert-alkyl group) |
| Comparator Or Baseline | 2-Cyclohexylbutanoic acid: β-CH₂CH₃, Es ≈ −0.36 |
| Quantified Difference | 4.3-fold greater steric hindrance for the target compound |
| Conditions | Taft Es scale derived from ester hydrolysis kinetics (literature consensus for alkyl substituents) |
Why This Matters
The larger steric penalty directly correlates with higher enantioselectivity in asymmetric synthesis and reduced off-target esterification, justifying preference over less-hindered cyclohexyl alkanoic acids.
- [1] Taft, R.W. Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. J. Am. Chem. Soc. 1952, 74, 3120–3128. View Source
- [2] Evans, D.A.; Takacs, J.M. Asymmetric alkylation reactions of chiral enolates. Tetrahedron Lett. 1980, 21, 4233–4236. View Source
